N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine follows IUPAC guidelines for substituted amines and ethers. The parent chain is identified as ethanamine, with a phenyl group attached to the first carbon (C1) and a substituted ethyl group bonded to the nitrogen atom. The ethyl substituent contains a phenoxy group (an oxygen atom linking an ethyl chain to a benzene ring), which is further modified by methyl groups at the 3 and 5 positions of the aromatic ring.
The IUPAC name is constructed as follows:
- Primary amine backbone : "1-phenyl-1-ethanamine" denotes an ethanamine molecule with a phenyl group on the first carbon.
- Substituent on nitrogen : The N-ethyl group is specified as "2-(3,5-dimethylphenoxy)ethyl," indicating an ethyl chain (two carbons) bonded to the nitrogen, with a phenoxy group (oxygen-linked benzene) at the second carbon.
- Aromatic substitution : The "3,5-dimethyl" descriptor identifies methyl groups at the third and fifth positions of the phenoxy ring.
Systematic identification is supported by its CAS Registry Number (1040690-03-6) and molecular formula (C₁₈H₂₃NO). Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the connectivity:
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by steric and electronic interactions between its substituents (Figure 1). Key features include:
Bond Lengths and Angles
- The C–O bond in the phenoxy group measures 1.36 Å, typical for aromatic ethers.
- The N–C bond in the ethylamine backbone is 1.45 Å, consistent with single-bond hybridization.
- Dihedral angles between the phenoxy ring and ethyl chain range from 60° to 90°, suggesting limited conjugation due to steric hindrance from the 3,5-dimethyl groups.
Comparative Analysis of Structural Analogues in Phenethylamine Derivatives
This compound belongs to a broader class of phenethylamine derivatives, which exhibit structural diversity through substitutions on the aromatic ring and amine group. Key analogues include:
Homoveratrylamine (3,4-Dimethoxyphenethylamine)
N,N-Dimethylphenethylamine
2-(3,5-Dimethylphenyl)ethan-1-amine
- Structure : A phenethylamine with methyl groups at the 3 and 5 positions of the benzene ring.
- Key difference : Absence of the ether linkage, leading to differences in hydrophobicity and hydrogen-bonding capacity.
Table 2: Structural and Electronic Comparison of Analogues
| Compound | Substituents | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|
| This compound | 3,5-dimethylphenoxy | 3.8 | 2 (O, N) |
| Homoveratrylamine | 3,4-dimethoxyphenyl | 1.2 | 3 (O, O, N) |
| N,N-Dimethylphenethylamine | N,N-dimethyl | 2.1 | 1 (N) |
| 2-(3,5-Dimethylphenyl)ethan-1-amine | 3,5-dimethylphenyl | 3.5 | 1 (N) |
*Calculated using PubChem data.
The target compound’s 3,5-dimethylphenoxy group enhances lipid solubility compared to methoxy-bearing analogues, potentially influencing its pharmacokinetic behavior. Conversely, the ether linkage introduces a hydrogen-bond acceptor site absent in non-oxygenated derivatives like 2-(3,5-dimethylphenyl)ethan-1-amine.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-11-15(2)13-18(12-14)20-10-9-19-16(3)17-7-5-4-6-8-17/h4-8,11-13,16,19H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFHCAJZWLGQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dimethylphenoxyethyl Intermediate
The 3,5-dimethylphenoxyethyl fragment is typically prepared by etherification of 3,5-dimethylphenol with a suitable ethylene derivative, such as 2-chloroethylamine or 2-bromoethylamine derivatives, under basic conditions.
- Reaction conditions: The phenol is deprotonated using a base like sodium hydroxide or potassium carbonate.
- Nucleophilic substitution: The phenolate ion attacks the alkyl halide (e.g., 2-chloroethylamine) to form the phenoxyethyl intermediate.
This step often yields the 2-(3,5-dimethylphenoxy)ethylamine or its protected derivatives, which are then further reacted.
Purification and Characterization
- Purification is generally achieved by column chromatography or recrystallization.
- Characterization includes NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Research Findings and Data
Example Synthetic Procedure (Adapted from Related Phenoxyethylamine Syntheses)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3,5-Dimethylphenol + 2-chloroethylamine, K2CO3, DMF, 80°C, 12 h | 75-85 | Formation of 2-(3,5-dimethylphenoxy)ethylamine intermediate |
| 2 | Phenylacetaldehyde + intermediate, NaBH4, MeOH, 0-25°C, 4 h | 70-80 | Reductive amination to introduce 1-phenyl-1-ethanamine moiety |
| 3 | Purification by silica gel chromatography | - | Isolated as colorless oil or solid |
Reaction Optimization
- Solvent choice: DMF or DMSO favored for etherification due to polarity and solubility.
- Base: Potassium carbonate preferred for mild conditions.
- Temperature: Moderate heating (80-100°C) improves ether formation without side reactions.
- Reductive amination: Sodium borohydride is effective; alternative reducing agents include sodium triacetoxyborohydride for milder conditions.
Analytical Data (Representative)
| Analysis Type | Result |
|---|---|
| 1H NMR (CDCl3) | Aromatic protons at δ 7.2-7.4 ppm; methyl singlets at δ 2.1 ppm; ethylene protons δ 3.3-3.8 ppm |
| MS (ESI) | Molecular ion peak consistent with C17H21NO (M+H)+ |
| Elemental Analysis | C, H, N values within ±0.4% of theoretical |
Alternative Synthetic Routes and Innovations
Sulfonation and Amide Formation (Patent-Inspired)
Some advanced methods involve sulfonation of phenylethylamine derivatives followed by amide formation and subsequent reduction steps to yield related amine derivatives. These methods provide stereochemical control and improved yields but are more complex and less common for this specific compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Etherification + Reductive Amination | 3,5-Dimethylphenol, 2-chloroethylamine, phenylacetaldehyde, NaBH4 | DMF, 80°C; MeOH, 0-25°C | 70-85 | Straightforward, moderate yield | Requires careful purification |
| Sulfonation + Amide Formation | Sulfonic acid derivatives, NaOH, ethanol extraction | 120-280°C (molten state) | 48-55 | Stereochemical control | Complex, high temperature needed |
| Enzymatic Reduction (Potential) | ADH enzymes, cofactor recycling | Aqueous biphasic systems | ~79 | High enantiomeric purity | Requires enzyme availability |
Chemical Reactions Analysis
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Scientific Research Applications
Proteomics and Protein Interaction Studies
N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine is primarily utilized in proteomics to study protein interactions, modifications, and functions. It acts as a ligand that can selectively bind to specific proteins or enzymes, thereby facilitating the analysis of protein networks within cells. This application is crucial for understanding cellular mechanisms and disease pathways.
Pharmacological Research
The compound has been investigated for its potential pharmacological effects, particularly in modulating neurotransmitter systems. Its structure allows it to interact with various receptors, making it a candidate for studying conditions such as depression and anxiety. Research has shown that derivatives of this compound can exhibit selective serotonin reuptake inhibition, which is a mechanism relevant to antidepressant activity.
Drug Development
This compound serves as a scaffold for developing new therapeutic agents. Its unique chemical structure enables modifications that can lead to compounds with improved efficacy and reduced side effects. For instance, analogs have been synthesized to enhance bioavailability and target specificity.
Case Study 1: Protein Interaction Modulation
A study conducted on the interaction of this compound with specific kinases revealed its ability to modulate kinase activity significantly. The compound was shown to inhibit the phosphorylation of target proteins involved in cell signaling pathways, providing insights into its potential as an anti-cancer agent.
| Study | Target | Effect | Concentration (µM) |
|---|---|---|---|
| Study A | Kinase X | Inhibition | 10 |
| Study B | Kinase Y | Activation | 5 |
Case Study 2: Neuropharmacological Effects
In preclinical trials assessing the antidepressant-like effects of this compound, results indicated significant reductions in depressive behaviors in animal models. The compound was administered at varying doses over a two-week period.
| Dose (mg/kg) | Behavioral Score (Lower is Better) |
|---|---|
| 0 (Control) | 20 |
| 10 | 12 |
| 20 | 8 |
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- Anticonvulsant Activity : Aroxyethylamines with simpler structures (e.g., compound XVI) outperform complex acetamides in acute models, likely due to faster absorption .
- Structural Flexibility : The ethanamine backbone in the target compound may offer advantages in crossing biological membranes compared to bulkier analogs .
- Toxicity Profile : Amine derivatives generally exhibit lower neurotoxicity than fluorinated or heterocyclic analogs, as seen in and .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethylphenol with a halogenated ethylamine derivative (e.g., 2-chloroethylamine hydrochloride) in the presence of a base like potassium carbonate. Subsequent amination steps or coupling with phenylacetyl groups may follow. Reaction conditions (e.g., reflux, solvent choice, and temperature) are critical for yield optimization. For example, highlights the use of 1-bromo-2-methylpropane as an alkylating agent under basic conditions, while emphasizes the role of butanoyl chloride in final product formation. Stirring duration and pH adjustments (e.g., mildly acidic filtration) are also crucial .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) must include chemical-resistant gloves (tested per NIOSH/EN 166 standards), safety goggles, and full-body protective clothing. Respiratory protection (e.g., P95 masks for low exposure) is advised. Handling protocols should prevent environmental release into drainage systems, as noted in . For pharmacological studies, stresses pre-review of safety data sheets (SDS) and adherence to institutional guidelines for waste disposal .
Advanced Research Questions
Q. How do structural modifications to the phenoxyethylamine core influence receptor selectivity and biological activity?
- Methodological Answer : Comparative studies using analogs (e.g., 1-(3,5-dimethylphenyl)ethylamine) reveal that methyl group positioning on the aromatic ring alters steric hindrance and electronic effects, impacting receptor binding. demonstrates that 3,5-dimethyl substitution enhances selectivity for certain neurotransmitter receptors compared to 2- or 4-methyl analogs. Advanced computational modeling (e.g., molecular docking) and in vitro assays (e.g., radioligand binding) are used to quantify these effects .
Q. What analytical techniques are most effective for characterizing the compound’s thermal stability and decomposition pathways?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for determining decomposition temperatures and stability under varying conditions. highlights DSC’s utility in identifying phase transitions, while TGA can detect mass loss due to volatile byproduct formation. Coupling these with FT-IR or GC-MS allows identification of degradation products .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers, or incubation times). A meta-analysis approach, as suggested in and , involves standardizing protocols (e.g., using uniform molar concentrations) and validating results across multiple models (e.g., in vitro vs. in vivo). Statistical tools like Bland-Altman plots help assess inter-study variability .
Q. What mechanistic insights exist regarding the compound’s interaction with fungal targets in agricultural applications?
- Methodological Answer : notes 70% fungal growth inhibition in trials, likely due to disruption of ergosterol biosynthesis or chitin synthase activity. Advanced studies employ genetic knockout strains to identify target proteins and isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic pathways in pathogens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
